molecular formula C22H22N2O5 B12371729 2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid

2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid

Cat. No.: B12371729
M. Wt: 399.4 g/mol
InChI Key: PDUAYPFMBRYSNN-BDXWSXJNSA-N
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Description

2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxy group, and a pentadeuteriophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the methoxy group could result in a variety of functionalized compounds.

Scientific Research Applications

2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-phenylpropanoic acid: Lacks the pentadeuteriophenyl group.

    3-Methoxy-3-phenylpropanoic acid: Lacks the pyrimidine ring and hydroxymethyl group.

Uniqueness

The presence of the pentadeuteriophenyl group in 2-[4-(Hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid makes it unique compared to similar compounds. This isotopic labeling can provide valuable insights into reaction mechanisms and metabolic pathways, making it a valuable tool in scientific research.

Properties

Molecular Formula

C22H22N2O5

Molecular Weight

399.4 g/mol

IUPAC Name

2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3-(2,3,4,5,6-pentadeuteriophenyl)-3-phenylpropanoic acid

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)/i3D,5D,6D,9D,10D

InChI Key

PDUAYPFMBRYSNN-BDXWSXJNSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C(C(=O)O)OC3=NC(=CC(=N3)CO)C)OC)[2H])[2H]

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO

Origin of Product

United States

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